molecular formula C12H10ClNO B6414555 6-(2-Chloro-4-methylphenyl)pyridin-3-ol CAS No. 1261938-15-1

6-(2-Chloro-4-methylphenyl)pyridin-3-ol

Cat. No.: B6414555
CAS No.: 1261938-15-1
M. Wt: 219.66 g/mol
InChI Key: VARXQQDBIRGILS-UHFFFAOYSA-N
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Description

6-(2-Chloro-4-methylphenyl)pyridin-3-ol is a pyridine-based chemical building block of interest in pharmaceutical and agrochemical research. Pyridine and its derivatives are privileged structures in medicinal chemistry due to their widespread presence in biologically active molecules and approved drugs . They are frequently explored as core scaffolds in the development of new therapeutic agents and are known to serve as bioisosteres for phenyl rings, which can improve solubility and other key pharmacokinetic properties . This compound is specifically designed for use in research and development activities. It is suited as a synthetic intermediate for the construction of more complex molecules, particularly in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers value such intermediates for creating libraries of compounds for high-throughput screening against various biological targets. All chemical information provided is for research purposes only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(2-chloro-4-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-2-4-10(11(13)6-8)12-5-3-9(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARXQQDBIRGILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692581
Record name 6-(2-Chloro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-15-1
Record name 6-(2-Chloro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Temperature and Solvent Effects

Chlorination with POCl₃ exhibits temperature-dependent efficiency. At 110°C, conversion rates exceed 90%, while lower temperatures (80°C) prolong reaction times. Polar aprotic solvents like N,N-dimethylaniline enhance POCl₃ reactivity by stabilizing intermediates, as demonstrated in the synthesis of 4,6-dichloropyridine-3-carboxylate.

Catalytic Systems

Radical initiators such as benzoyl peroxide (0.01 mol%) significantly improve SO₂Cl₂-mediated chlorination, reducing reaction times from 8 hours to 3 hours. Similarly, palladium catalysts (0.01–0.5 wt%) enable selective dechlorination in hydrogenation reactions, preserving functional groups like hydroxyls.

Comparative Analysis of Synthetic Routes

Route 1: Sequential Chlorination and Hydroxylation

  • Chlorinate 4-methylpyridine with POCl₃ → 2-chloro-4-methylpyridine.

  • Introduce hydroxyl group via hydrolysis of a methoxy-protected intermediate.

  • Perform Suzuki coupling to attach 2-chloro-4-methylphenyl boronic acid.
    Advantages: High selectivity, established protocols.
    Disadvantages: Multiple protection/deprotection steps.

Route 2: Direct Radical Chlorination and Coupling

  • Radical chlorination of 4-methylpyridine → 2-chloro-4-chloromethylpyridine.

  • Hydroxylation via aqueous NH₃·H₂O.

  • Coupling with pre-functionalized aryl groups.
    Advantages: Fewer steps, higher atom economy.
    Disadvantages: Requires stringent radical control.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-4-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a methylphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 6-(2-Chloro-4-methylphenyl)pyridin-3-one.

    Reduction: Formation of 6-(2-Methylphenyl)pyridin-3-ol.

    Substitution: Formation of 6-(2-Amino-4-methylphenyl)pyridin-3-ol or 6-(2-Thio-4-methylphenyl)pyridin-3-ol.

Scientific Research Applications

6-(2-Chloro-4-methylphenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Chloro-4-methylphenyl)pyridin-3-ol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Key Insights :

  • Methyl vs. Ethyl Groups : Methyl substituents at the 6-position (e.g., 2-Chloro-6-methylpyridin-3-ol) show favorable trends in reactivation studies, while ethyl chains improve resurrection capacity .
  • Aryl vs. Alkyl Substituents : The 2-chloro-4-methylphenyl group in the target compound likely enhances target specificity compared to simpler alkyl substituents due to steric and electronic effects .

Physicochemical Properties

Substituents significantly alter solubility, molecular weight, and stability:

Compound Name Molecular Weight Solubility (Predicted) Melting Point/Boiling Point Reference
6-(2-Chloro-4-methylphenyl)pyridin-3-ol ~235.68 g/mol Low (lipophilic aryl) Data not available -
2-Chloro-6-methylpyridin-3-ol 143.57 g/mol Moderate Storage temp.: Room temp.
6-(Hydroxymethyl)pyridin-3-ol HCl ~175.58 g/mol High (polar salt) 178°C (decomposition)
2-Chloro-6-iodo-5-methylpyridin-3-ol 284.53 g/mol Low (heavy halogen) Data not available

Key Insights :

  • Halogen Effects : Iodo substituents (e.g., 2-Chloro-6-iodo-5-methylpyridin-3-ol) increase molecular weight and reduce solubility compared to chloro groups .
  • Salt Forms : Hydrochloride salts (e.g., 6-(hydroxymethyl)pyridin-3-ol HCl) improve solubility and stability for industrial applications .

Q & A

Q. What are the common synthetic routes for 6-(2-Chloro-4-methylphenyl)pyridin-3-ol, and what challenges arise during its purification?

The synthesis typically involves coupling reactions between substituted pyridine precursors and halogenated aryl groups. Key steps include:

  • Suzuki-Miyaura cross-coupling to attach the 2-chloro-4-methylphenyl group to the pyridine ring.
  • Hydroxyl group introduction via hydrolysis of protected intermediates (e.g., benzyl ethers) using catalytic hydrogenation or acidic conditions.
    Challenges include controlling regioselectivity during coupling and minimizing side reactions from the chloro and methyl substituents. Purification often requires column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to separate polar byproducts.

Q. How do the functional groups in this compound influence its reactivity and solubility?

  • Hydroxyl group (-OH) : Enhances polarity and solubility in polar solvents (e.g., methanol, DMSO). It participates in hydrogen bonding, critical for interactions with biological targets.
  • Chloro and methyl groups : Increase hydrophobicity, improving membrane permeability in biological assays. The chloro group also enables further functionalization via nucleophilic substitution.

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., aromatic proton splitting patterns).
  • IR Spectroscopy : Detects O-H stretches (~3200 cm<sup>-1</sup>) and C-Cl stretches (~550 cm<sup>-1</sup>).
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]<sup>+</sup> at m/z 235.06).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Temperature control : Lower temperatures (0–5°C) during coupling steps reduce side-product formation.
  • Catalyst selection : Pd(PPh3)4 or SPhos-Pd-G3 catalysts enhance Suzuki-Miyaura coupling efficiency.
  • Solvent optimization : Use of anhydrous DMF or THF minimizes hydrolysis of intermediates. Yields >75% are achievable with rigorous exclusion of moisture.

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives like this compound?

  • Twin refinement : Employ SHELXL’s twin law (e.g., BASF parameter) to model twinned crystals, common in halogenated aromatics due to stacking interactions.
  • High-resolution data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution (<0.8 Å), critical for distinguishing Cl and CH3 groups in electron density maps.

Q. How does the substitution pattern (2-chloro vs. 3-chloro) on the phenyl ring affect biological activity in pyridine derivatives?

A comparative SAR study reveals:

Substituent PositionBinding Affinity (IC50, nM)LogP
2-Chloro-4-methyl12.3 ± 1.22.8
3-Chloro-4-methyl45.6 ± 3.12.6
The 2-chloro isomer shows higher potency due to better steric alignment with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

Q. What computational methods predict the interaction of this compound with biological targets?

  • Docking simulations (AutoDock Vina) : Model interactions with receptors (e.g., COX-2) using flexible ligand settings and scoring functions (e.g., MM/GBSA).
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, highlighting key residues (e.g., Arg120, Tyr355) for hydrogen bonding.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyridine derivatives?

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Control experiments : Verify compound purity via HPLC (>95%) to rule out impurity-driven artifacts.
  • Structural validation : Re-evaluate stereochemistry via X-ray crystallography if activity varies unexpectedly.

Methodological Recommendations

  • Crystallization : Use slow evaporation with ethanol/water (7:3) for single crystals suitable for SHELXL refinement.
  • Biological assays : Pair enzymatic inhibition studies with cellular assays (e.g., Western blot for downstream target modulation).

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